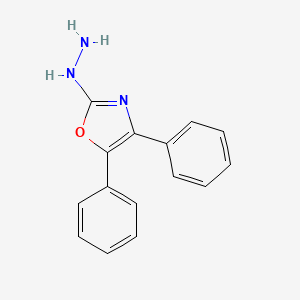

2-Hydrazinyl-4,5-diphenyl-1,3-oxazole

Description

Historical Context and Evolution of 1,3-Oxazole Chemistry

The journey into oxazole (B20620) chemistry began in the late 19th century, with the first synthesis of a derivative, 2-methyl-4,5-diphenyloxazole, reported in 1876. researchgate.net The parent 1,3-oxazole, a five-membered aromatic heterocycle, was first prepared much later, with reports placing its synthesis in 1947 or the early 1960s. researchgate.netmdpi.com The field gained significant momentum during World War I, driven by research into the structure of penicillin, which was initially thought to contain an oxazole ring. researchgate.net Although this was later proven incorrect, the interest spurred by this hypothesis led to the development of numerous synthetic methodologies. Key advancements, such as the Robinson-Gabriel synthesis and the van Leusen reaction, have since become classical methods for constructing the oxazole core from various precursors. nih.govnih.gov Over the decades, the role of oxazoles has expanded from simple synthetic curiosities to crucial components in pharmaceuticals, natural products, and materials science. researchgate.net

Structural Features and Electronic Nature of the Oxazole Core

The 1,3-oxazole is a planar, five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. aip.org This arrangement makes it a member of the azole family of heterocycles. Its structure can be considered a hybrid of furan (B31954) and pyridine, imparting a unique set of electronic properties. researchgate.net

The oxazole ring possesses a delocalized 6π-electron system, which confers its aromatic character. nih.gov However, the high electronegativity of the oxygen atom restricts the complete delocalization of these π-electrons, resulting in lower aromaticity compared to rings like benzene (B151609) or pyrrole. nih.govaip.org This reduced aromaticity makes the oxazole ring more reactive and susceptible to certain ring-opening reactions.

All atoms in the oxazole ring are sp² hybridized. aip.org The electronic nature of the ring influences the reactivity of its carbon atoms. The acidity of the protons attached to the carbon atoms follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation and subsequent electrophilic attack. researchgate.netresearchgate.net

Table 1: Fundamental Properties of the 1,3-Oxazole Ring

| Property | Description |

|---|---|

| Formula | C₃H₃NO |

| Molecular Weight | 69.06 g/mol |

| Nature | Aromatic, weakly basic five-membered heterocycle. researchgate.netnih.gov |

| Hybridization | All ring atoms are sp² hybridized. aip.org |

| Electronic System | 6π-electron aromatic system with restricted delocalization. nih.gov |

| Reactivity | Prone to electrophilic substitution, with the C2 position being the most reactive. researchgate.net Exhibits diene character in Diels-Alder reactions. researchgate.net |

Significance of Hydrazinyl Moieties in Organic Synthesis

Hydrazine (B178648) (H₂N-NH₂) and its organic derivatives, such as hydrazides and hydrazones, are a class of compounds characterized by a nitrogen-nitrogen single bond. The hydrazinyl moiety is a powerful tool in organic synthesis due to its high nucleophilicity and its ability to serve as a precursor for a vast array of nitrogen-containing heterocycles.

Hydrazines are widely used as building blocks for synthesizing five- and six-membered heterocyclic rings like pyrazoles, pyridazines, and triazoles through condensation and cyclization reactions. mdpi.com Hydrazides, which are acyl-substituted hydrazines, are key intermediates in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. ijper.org The formation of hydrazones from the reaction of hydrazines with aldehydes and ketones is a fundamental transformation that introduces a C=N-N linkage, which can be further elaborated into more complex structures. mdpi.com This versatility makes hydrazinyl compounds indispensable synthons for generating molecular diversity, particularly in the field of medicinal chemistry where nitrogen heterocycles are prevalent. researchgate.net

Overview of 2-Hydrazinyl-4,5-diphenyl-1,3-oxazole in Contemporary Chemical Research

A comprehensive search of the scientific literature reveals a significant lack of specific research focused on this compound. There are no published reports detailing its synthesis, characterization, or application in any field of chemical research.

Theoretically, its synthesis could be envisioned through the nucleophilic substitution of a leaving group (such as a halogen) at the C2 position of a 4,5-diphenyloxazole (B1616740) precursor with hydrazine hydrate (B1144303). This is a common strategy for introducing hydrazinyl groups onto heterocyclic scaffolds. The resulting compound would possess a reactive hydrazinyl group at the most electrophilic carbon of the oxazole ring.

This hydrazinyl group would be expected to undergo typical reactions, such as condensation with aldehydes and ketones to form hydrazones, or acylation to form hydrazides. These derivatives could then serve as intermediates for the synthesis of fused heterocyclic systems, such as triazolo[3,4-b]oxazoles. However, without experimental data, the reactivity, stability, and potential utility of this compound remain purely speculative. The absence of this compound from chemical databases and research articles suggests it may be an unstable intermediate or a synthetic target that has not yet been explored or reported.

Due to the absence of published data, a data table for this compound cannot be provided.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6116-92-3 |

|---|---|

Molecular Formula |

C15H13N3O |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(4,5-diphenyl-1,3-oxazol-2-yl)hydrazine |

InChI |

InChI=1S/C15H13N3O/c16-18-15-17-13(11-7-3-1-4-8-11)14(19-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18) |

InChI Key |

NPGDHOMDFDBSHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)NN)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4,5 Diphenyl 1,3 Oxazole and Analogous Systems

Strategies for Constructing the 4,5-Diphenyl-1,3-oxazole Scaffold

The construction of the 4,5-diphenyl-1,3-oxazole system relies on a variety of synthetic approaches that assemble the five-membered ring from acyclic precursors or transform other heterocyclic structures. These methods can be broadly categorized into cyclization reactions, which form the core of traditional and modern oxazole (B20620) synthesis.

Ring-closing strategies are the most direct and widely employed methods for synthesizing the oxazole nucleus. These reactions typically involve the formation of one C-O and one C-N bond in a single or multi-step sequence, starting from readily available precursors.

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecules like substituted oxazoles in a single pot, minimizing waste and saving time. An acid-promoted MCR has been developed for synthesizing fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. acs.org This approach operates through a mechanism similar to the Robinson-Gabriel reaction and is notable for its ability to incorporate diverse functional groups. acs.org In this type of reaction, acetonitrile (B52724) can serve as both the solvent and a reactant. acs.org

Another prominent MCR is the van Leusen oxazole synthesis, which typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govmdpi.comijpsonline.com The reaction proceeds via a [3+2] cycloaddition mechanism, where TosMIC acts as a "C2N1" synthon. nih.govmdpi.com While traditionally used for 5-substituted oxazoles, modifications and strategic choice of precursors can extend its utility to other substitution patterns.

| Reaction Type | Key Reactants | Conditions | Notes |

| Robinson-Gabriel Type MCR | Arylglyoxal monohydrates, Nitriles, C-nucleophiles | Acid-promoted (e.g., TfOH) | Acetonitrile can act as both solvent and substrate. acs.org |

| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Basic (e.g., K₂CO₃) | Primarily yields 5-substituted oxazoles; can be microwave-assisted. nih.govmdpi.com |

| Four-Component Reaction | Aldehydes, Amines, Methyl α-isocyanoacetates, 3-Arylprop-2-ynoyl chlorides | Toluene, r.t. | A fourth component can be incorporated to build more complex structures like furopyrrolones. thieme-connect.com |

Classical condensation methods remain a cornerstone of oxazole synthesis. The Bredereck reaction, for instance, synthesizes oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for preparing 2,4-disubstituted oxazoles. ijpsonline.com To form a 4,5-diphenyl-1,3-oxazole, a suitable precursor such as α-bromodeoxybenzoin could be condensed with an appropriate amide or amide equivalent.

A related and historically significant method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com Dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride are frequently used to induce the final ring-closing step. ijpsonline.compharmaguideline.com

| Named Reaction | Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product Type |

| Bredereck Reaction | α-Haloketone | Amide | Heat | 2,4-Disubstituted oxazoles ijpsonline.com |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | - | Dehydrating agent (H₂SO₄, PPA, POCl₃) | 2,5-Disubstituted oxazoles ijpsonline.compharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin | Aromatic Aldehyde | Anhydrous HCl, Dry Ether | 2,5-Disubstituted oxazoles ijpsonline.comijpsonline.com |

Modern synthetic chemistry has introduced powerful annulation strategies that construct the oxazole ring from simple, unsaturated building blocks. A notable example is the [2+2+1] annulation, which combines an alkyne, a nitrile, and an oxygen atom source. organic-chemistry.orgacs.org For the synthesis of a 4,5-diphenyl substituted oxazole, diphenylacetylene (B1204595) would serve as the alkyne precursor.

These reactions can be mediated by various systems. A metal-free approach utilizes iodosobenzene (B1197198) (PhIO) in combination with a strong acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH) to achieve a regioselective assembly of 2,4,5-trisubstituted oxazoles. organic-chemistry.orgacs.org Alternatively, transition metals can catalyze this transformation. Gold(I)-catalyzed oxidative annulation of terminal alkynes, nitriles, and an N-oxide as the oxygen source is an efficient route to 2,5-disubstituted oxazoles. organic-chemistry.orgacs.org Copper-catalyzed systems using molecular oxygen (O₂) as the oxidant have also been developed for the synthesis of trisubstituted oxazoles. organic-chemistry.org

| Catalyst/Mediator | Alkyne Component | Nitrile Component | Oxygen Source | Product |

| PhIO / TfOH or Tf₂NH (Metal-Free) | Terminal or Internal Alkynes | Acetonitrile, Benzonitrile, etc. | PhIO | 2,4- or 2,4,5-Substituted Oxazoles acs.org |

| Gold(I) Complex | Terminal Alkynes | Nitriles (as reactant and solvent) | N-Oxide (e.g., 8-methylquinoline (B175542) N-oxide) | 2,5-Disubstituted Oxazoles organic-chemistry.orgscientificupdate.com |

| Copper(II) | Internal Alkynes | Nitriles | O₂ (Dioxygen) | 2,4,5-Trisubstituted Oxazoles organic-chemistry.org |

Catalysis plays a pivotal role in the modern synthesis of oxazoles, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. bohrium.com A wide range of metals, including gold, palladium, copper, and rhodium, have been employed to facilitate the construction of the oxazole ring. bohrium.comnih.gov

Gold(I) catalysts are particularly effective in [2+2+1] annulation reactions involving alkynes, nitriles, and an oxygen source, generating gold carbene intermediates. organic-chemistry.orgscientificupdate.com Heterogeneous gold catalysts have also been developed, allowing for easy recovery and recycling. scientificupdate.com

Palladium catalysis is widely used for the direct C-H arylation of pre-formed oxazole rings, enabling the introduction of aryl groups at the C2 or C5 positions with high regioselectivity. nih.gov This method is valuable for the late-stage functionalization of the oxazole core. Copper catalysts are versatile and have been used in aerobic oxidative dehydrogenative annulation reactions of amines and alkynes, as well as in the coupling of α-diazoketones with amides. ijpsonline.comorganic-chemistry.org

| Catalyst System | Reaction Type | Reactants | Notes |

| Gold(I) Complexes | [2+2+1] Annulation | Terminal alkynes, nitriles, N-oxides | Proceeds via gold carbene intermediates. organic-chemistry.orgscientificupdate.com |

| Palladium / Phosphine Ligands | Direct C-H Arylation | Oxazoles, Aryl halides | Allows for functionalization at C2 and C5 positions. nih.gov |

| Copper(II) Triflate | Oxidative Annulation / Coupling | Amines, alkynes, O₂ or α-diazoketones, amides | Versatile catalyst for different C-N and C-O bond formations. organic-chemistry.org |

| Rhodium(I) | Direct Arylation | Benzoxazole, Aryl halides | Effective for coupling azoles with halides under microwave activation. nih.gov |

| (C₆F₅)₃B (Lewis Acid) | Cycloaddition | α-Diazocarbonyl compounds, Nitriles | A metal-free, Lewis acid-catalyzed approach. researchgate.net |

Catalytic Methodologies in Oxazole Synthesis

Transition Metal-Catalyzed Oxidative Cyclizations (e.g., Palladium, Copper, Gold Catalysis)

Transition metal catalysis provides powerful and versatile methods for the construction of polysubstituted oxazole rings through oxidative cyclization pathways. These methods often involve C-H activation, C-N, and C-O bond formation cascades, utilizing metals such as palladium, copper, and gold.

Palladium (Pd) Catalysis: Palladium-catalyzed reactions enable the synthesis of oxazoles from readily available starting materials like amides and ketones. One efficient method involves a Pd(II)-catalyzed sp² C-H activation pathway. This process is believed to proceed through the formation of a C-N bond followed by a C-O bond formation to close the ring. For instance, the reaction between benzamide (B126) and deoxybenzoin (B349326) in the presence of a palladium catalyst can yield 2,4,5-triphenyloxazole.

Copper (Cu) Catalysis: Copper catalysts are widely used for oxazole synthesis due to their low cost and high efficiency. Copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from starting materials such as benzylamines and β-dicarbonyl compounds. These reactions proceed under mild conditions and offer an attractive alternative to traditional methods.

Gold (Au) Catalysis: Gold-catalyzed reactions have emerged as a highly efficient tool for synthesizing oxazoles. One notable approach is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.gov This method is distinguished by its use of readily available starting materials, mild reaction conditions, and scalability. nih.gov The reaction proceeds through a proposed mechanism involving a nitrene transfer process. nih.gov

| Catalyst System | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | Amides and Ketones | Proceeds via sp² C-H activation and sequential C-N/C-O bond formation. | beilstein-journals.org |

| Copper (Cu) | Benzylamines and β-Dicarbonyls | Tandem oxidative cyclization under mild conditions. | rsc.orgresearchgate.netresearchgate.net |

| Gold (Au) | Alkynyl triazenes and Dioxazoles | Regioselective [3+2] cycloaddition with high efficiency and mild conditions. | nih.govresearchgate.netusf.edursc.org |

Organocatalytic and Acid-Catalyzed Routes

Metal-free synthetic routes, relying on organocatalysts or strong acids, present valuable alternatives for oxazole ring formation, avoiding potential metal contamination in the final products.

A notable acid-catalyzed method involves the coupling of α-diazoketones with amides, promoted by a Brønsted acid like triflic acid (TfOH). mdpi.com This protocol is characterized by its simplicity, mild reaction conditions, and broad substrate scope. The reaction is believed to proceed through a key intermediate formed from the α-diazoketone, which then undergoes cyclization with the amide to form the oxazole ring. This approach has been successfully applied to synthesize a variety of 2,4-disubstituted oxazoles.

Green Chemistry Approaches to Oxazole Synthesis

In line with the principles of green chemistry, several methodologies have been developed to synthesize oxazoles using more environmentally benign techniques, such as microwave and ultrasound irradiation, or by minimizing the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave irradiation has been effectively used to accelerate the synthesis of oxazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.net A prime example is the microwave-assisted van Leusen oxazole synthesis, where aryl aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC). acs.orgacs.org For instance, the reaction can be completed in as little as 8 minutes under microwave irradiation at 65 °C, affording the desired oxazole in high yield (up to 96%). nih.govacs.org This rapid and efficient one-pot method makes the process both economical and environmentally friendly. acs.orgacs.org

Ultrasound-Mediated Synthesis

Ultrasound-assisted synthesis, or sonochemistry, offers another green alternative by enhancing reaction rates and yields through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. nih.govmdpi.comresearchgate.net The high-energy microenvironment created by collapsing bubbles can promote reactions that might otherwise require harsh conditions. nih.gov For example, palladium(II)-induced cyclization of certain propargylamides, which failed under conventional heating, was successfully promoted by ultrasonic irradiation to yield the corresponding oxazole product. nih.gov

Solvent-Free and Aqueous Medium Reactions

Performing reactions in solvent-free conditions or in aqueous media represents a significant step towards greener synthesis. The van Leusen oxazole synthesis has been adapted to run efficiently in ionic liquids, which can be recycled and reused multiple times without a significant loss in yield. organic-chemistry.org This approach is operationally simple and reduces the reliance on volatile organic solvents. organic-chemistry.org Additionally, syntheses have been developed that proceed under solvent-free conditions, often involving the neat grinding or heating of reactants, or in aqueous media, further minimizing environmental impact. ijarsct.co.in

Introduction of the Hydrazinyl Functionality at C-2 of the Oxazole Ring

The introduction of a hydrazinyl group at the C-2 position of the 4,5-diphenyl-1,3-oxazole ring is a key step in synthesizing the target compound. A common and effective method involves the reaction of a suitable oxazole precursor with hydrazine (B178648) hydrate (B1144303). rasayanjournal.co.inresearchgate.net

One established route starts from a 2,4-disubstituted-oxazol-5-one, which can be prepared via the Erlenmeyer-Plöchl reaction. researchgate.net This intermediate is then reacted with hydrazine hydrate, typically by refluxing the mixture in a solvent such as methanol (B129727) or ethanol. rasayanjournal.co.in This reaction results in the opening of the oxazolone (B7731731) ring followed by recyclization to form the 2-hydrazinyl-oxazole derivative. This method has been used to prepare various 2-hydrazinyl-oxazoles, which can then be used as building blocks for further derivatization, such as the formation of Schiff bases by condensation with aldehydes. rasayanjournal.co.inresearchgate.net

An alternative approach involves the nucleophilic substitution of a leaving group at the C-2 position of a pre-formed 4,5-diphenyloxazole (B1616740) ring. For example, a 2-halo or 2-methylthio-4,5-diphenyloxazole could potentially react with hydrazine hydrate, displacing the leaving group to yield 2-hydrazinyl-4,5-diphenyl-1,3-oxazole. nih.govgoogle.com The choice of precursor and reaction conditions is critical for the success of this transformation.

Direct Substitution and Derivatization Routes

One of the most direct conceptual approaches to synthesizing this compound involves the nucleophilic substitution of a suitable leaving group at the C-2 position of the oxazole ring. This pathway requires the initial synthesis of a 2-substituted-4,5-diphenyloxazole, typically a 2-halo or 2-sulfonyl derivative.

The synthesis of a precursor like 2-chloro-4,5-diphenyl-1,3-oxazole can be accomplished from 4,5-diphenyl-1,3-oxazol-2(3H)-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). Once the 2-chloro precursor is obtained, it can be subjected to hydrazinolysis. The reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism, where hydrazine acts as the nucleophile, attacking the electron-deficient C-2 carbon of the oxazole ring. The aromaticity of the oxazole ring makes it less susceptible to nucleophilic attack than non-aromatic systems, but the presence of the electronegative nitrogen and oxygen atoms sufficiently activates the C-2 position for substitution to occur, often requiring elevated temperatures. An analogous strategy has been successfully employed in other heterocyclic systems, such as the synthesis of 4-hydrazinopyrimidine derivatives from their corresponding 4-chloro precursors. researchgate.net

The general reaction is as follows: Cl-C₅H₂N(C₆H₅)₂O + N₂H₄ → H₂NNH-C₅H₂N(C₆H₅)₂O + HCl

This route is advantageous due to its straightforward nature, but its efficiency can be hampered by the stability of the 2-halooxazole intermediate and potential side reactions.

Conversion of Pre-existing Functional Groups to Hydrazinyl Moieties

An alternative to direct substitution involves the conversion of a stable, pre-existing functional group at the C-2 position into the desired hydrazinyl group. Thiol or thione precursors are particularly notable for this type of transformation.

The synthesis of this compound can be effectively achieved starting from 4,5-diphenyl-1,3-oxazole-2(3H)-thione (a 2-mercaptooxazole tautomer). This method has been demonstrated to be effective in analogous heterocyclic systems, such as the conversion of 2-mercaptobenzoxazole (B50546) into 2-hydrazinobenzoxazole upon treatment with hydrazine hydrate. uobaghdad.edu.iqresearchgate.net

The reaction involves the 2-mercaptooxazole derivative being heated with an excess of hydrazine hydrate, often in a solvent like ethanol. The 1,3-oxazole-2(3H)-thione exists in tautomeric equilibrium with its 2-mercapto-1,3-oxazole form. Hydrazine attacks the electrophilic carbon of the thione tautomer (C=S), leading to an addition-elimination reaction that results in the displacement of hydrogen sulfide (B99878) (H₂S) and the formation of the 2-hydrazinyl product.

This method is often clean and efficient, with the primary drawback being the requirement to first synthesize and isolate the 2-mercaptooxazole precursor.

A prominent and effective method for synthesizing hydrazinyl oxazoles involves the ring-opening and subsequent recyclization of a related heterocyclic precursor, such as an oxazolone. Specifically, 4,5-diphenyl-1,3-oxazol-2(3H)-one can serve as an excellent starting material.

In this approach, the oxazolone is refluxed with hydrazine hydrate in a suitable solvent like methanol or ethanol. rasayanjournal.co.in The reaction mechanism is initiated by the nucleophilic attack of a hydrazine molecule on the C-2 carbonyl group of the oxazolone ring. This leads to the cleavage of the endocyclic C-O bond, forming an open-chain intermediate, specifically a 1-(2-(hydrazinylcarbonyl)oxy)-1,2-diphenylethan-2-iminium derivative, which rearranges to a more stable acylhydrazide intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal nitrogen of the hydrazide moiety onto the imine carbon, followed by the elimination of water, yields the stable, aromatic this compound. A similar ring transformation strategy is observed when 1,3-oxazin-4-ones are treated with hydrazine, resulting in the formation of 1,2,4-triazoles through a ring-opening/recyclization sequence. clockss.org

This method is particularly useful as it builds the desired functionality directly into the heterocyclic core in a single, efficient step from a readily accessible precursor.

Regioselective Synthesis of this compound

The synthetic methodologies described above are inherently regioselective, ensuring the introduction of the hydrazinyl group specifically at the C-2 position of the 4,5-diphenyl-1,3-oxazole ring.

In Direct Substitution and Thiol Conversion Routes: The regioselectivity is predetermined by the structure of the starting material. When starting with 2-chloro-4,5-diphenyl-1,3-oxazole or 4,5-diphenyl-1,3-oxazole-2(3H)-thione, the C-2 position is the only site bearing the leaving group (Cl⁻) or the reactive thione group. Therefore, the nucleophilic attack by hydrazine is directed exclusively to this position.

In Hydrazinolysis of Oxazolones: The regioselectivity is controlled by the electronic properties of the 4,5-diphenyl-1,3-oxazol-2(3H)-one ring. The C-2 carbon is part of a cyclic urea-like structure (a carbamate) and is the most electrophilic center in the ring. The C-4 and C-5 carbons are part of a double bond and are less electrophilic. Consequently, the initial nucleophilic attack by hydrazine occurs exclusively at the C-2 carbonyl carbon, dictating the ultimate formation of the 2-hydrazinyl product after the ring-opening and recyclization cascade. clockss.org

These factors ensure that the synthesis leads specifically to the 2-hydrazinyl isomer without the formation of other positional isomers, making purification straightforward.

Comparative Analysis of Synthetic Efficiency and Yields

| Synthetic Route | Precursor | Key Reagents | Typical Conditions | Typical Yield | Reference (Analogous System) |

| Direct Substitution | 2-Chloro-heterocycle | Hydrazine Hydrate | Reflux in Ethanol | Moderate to Good | researchgate.net |

| From Thiol Precursor | 2-Mercapto-heterocycle | Hydrazine Hydrate | Reflux in Ethanol | Good to High | uobaghdad.edu.iqresearchgate.net |

| Hydrazinolysis | Oxazolone | Hydrazine Hydrate | Reflux in Methanol, 1 hr | Good | rasayanjournal.co.in |

The hydrazinolysis of oxazolones and the conversion from thiol precursors generally appear to be highly efficient, often proceeding with good to high yields under relatively simple reflux conditions. uobaghdad.edu.iqresearchgate.netrasayanjournal.co.in The direct substitution route is also viable but may require harsher conditions or result in more moderate yields depending on the reactivity of the specific heterocyclic system.

Mechanistic Investigations of Reaction Pathways

The mechanisms underpinning the synthesis of this compound are rooted in fundamental principles of nucleophilic reactions and heterocyclic chemistry.

Mechanism of Direct Substitution (SₙAr): The reaction of 2-chloro-4,5-diphenyl-1,3-oxazole with hydrazine follows an addition-elimination pathway.

Addition: The nucleophilic hydrazine molecule attacks the electron-deficient C-2 carbon, breaking the aromaticity of the oxazole ring and forming a negatively charged intermediate, often called a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing properties of the ring heteroatoms.

Elimination: The intermediate collapses, restoring the aromaticity of the oxazole ring by expelling the chloride ion as the leaving group.

Proton Transfer: A final proton transfer step yields the neutral this compound product.

Mechanism of Conversion from Thiol Precursor: This reaction proceeds via nucleophilic addition-elimination at the thione carbon.

Addition: The 4,5-diphenyl-1,3-oxazole-2(3H)-thione tautomer is attacked by hydrazine at the C=S double bond. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: Rapid proton transfers occur to neutralize the charges within the intermediate.

Elimination: The intermediate eliminates a molecule of hydrogen sulfide (H₂S), a stable small molecule, to form the C=N double bond of the final hydrazone-like product, which exists in equilibrium with the hydrazinyl tautomer.

Mechanism of Hydrazinolysis of Oxazolone: This is a multi-step ring-transformation process. clockss.org

Nucleophilic Acyl Addition: Hydrazine attacks the electrophilic C-2 carbonyl carbon of the oxazolone.

Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the C2-O1 bond of the ring to form an open-chain acylhydrazide intermediate.

Intramolecular Cyclization: The terminal -NH₂ group of the hydrazide moiety acts as an internal nucleophile, attacking the imine carbon (C5) of the open-chain intermediate.

Dehydration: The new cyclic intermediate eliminates a molecule of water to form the stable, aromatic this compound.

Chemical Reactivity and Derivatization of 2 Hydrazinyl 4,5 Diphenyl 1,3 Oxazole

Reactions Involving the Hydrazinyl Moiety

The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group makes it a potent nucleophile, readily participating in reactions with a range of electrophiles. This reactivity is central to the derivatization of 2-hydrazinyl-4,5-diphenyl-1,3-oxazole.

The condensation of hydrazines with aldehydes and ketones to form hydrazones, a class of Schiff bases, is a fundamental reaction in organic chemistry. scirp.orgorientjchem.org In the case of this compound, the reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazinyl moiety on the carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone. core.ac.uk The reaction is often catalyzed by a small amount of acid. core.ac.uk

The general scheme for this reaction is as follows:

Scheme 1: General Reaction for Schiff Base Formation

The formation of these Schiff bases can be monitored by spectroscopic methods. For instance, the infrared (IR) spectra of the resulting hydrazones would show the disappearance of the C=O stretching band of the aldehyde or ketone and the appearance of a characteristic C=N stretching vibration. scirp.org

The following table provides examples of aldehydes and ketones that can undergo condensation reactions with this compound to form the corresponding Schiff bases.

| Aldehyde/Ketone | Product (Hydrazone) |

| Benzaldehyde | N'-benzylidene-4,5-diphenyl-1,3-oxazol-2-yl)hydrazone |

| Acetophenone | N'-(1-phenylethylidene)-4,5-diphenyl-1,3-oxazol-2-yl)hydrazone |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-4,5-diphenyl-1,3-oxazol-2-yl)hydrazone |

| Cyclohexanone | N'-(cyclohexylidene)-4,5-diphenyl-1,3-oxazol-2-yl)hydrazone |

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial condensation step followed by an intramolecular cyclization.

Cyclocondensation reactions of this compound with appropriate reagents can lead to the formation of fused triazole and pyrazole rings. For instance, reaction with nitrous acid (generated in situ from sodium nitrite and an acid) can lead to the formation of an azido intermediate, which can then undergo intramolecular cyclization to form a tetrazolo[1,5-b]oxazole derivative.

Furthermore, reaction with β-dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole-fused oxazoles. biomedpharmajournal.org The reaction likely proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration.

The synthesis of triazolo-fused systems can be achieved through various routes. One common method involves the reaction of the hydrazinyl group with a reagent containing a C=N bond, followed by oxidative cyclization. For example, reaction with an appropriate nitrile in the presence of an oxidizing agent can yield a triazolo[4,3-b]oxazole derivative.

Scheme 2: General Scheme for Pyrazole Formation

The reaction of hydrazones derived from this compound with diazonium salts is a well-established method for the synthesis of formazan derivatives. nih.gov In this reaction, the hydrazone is coupled with a diazonium salt in a basic medium. The resulting formazans are characterized by a unique N=N-C=N-N chain and are often intensely colored compounds.

The general reaction is as follows:

Scheme 3: General Reaction for Formazan Formation

The following table illustrates the expected formazan derivatives from the reaction of a hydrazone of this compound with various diazonium salts.

| Diazonium Salt | Formazan Derivative |

| Benzenediazonium chloride | 1-phenyl-3-(4,5-diphenyloxazol-2-yl)-5-arylformazan |

| 4-Nitrobenzenediazonium chloride | 1-(4-nitrophenyl)-3-(4,5-diphenyloxazol-2-yl)-5-arylformazan |

| 4-Methylbenzenediazonium chloride | 1-(4-methylphenyl)-3-(4,5-diphenyloxazol-2-yl)-5-arylformazan |

The nucleophilic nitrogen of the hydrazinyl group in this compound readily reacts with acylating, aroylating, and sulfonylating agents. mdpi.com

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-acylhydrazide derivatives.

Aroylation: Similarly, reaction with aroyl halides (e.g., benzoyl chloride) leads to the formation of N-aroylhydrazide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine results in the formation of N-sulfonylhydrazide derivatives. nih.gov

These reactions are synthetically useful for introducing a variety of functional groups onto the oxazole (B20620) scaffold.

The following table summarizes these reactions:

| Reagent | Product Type |

| Acetyl chloride | N'-acetyl-N-(4,5-diphenyloxazol-2-yl)hydrazine |

| Benzoyl chloride | N'-benzoyl-N-(4,5-diphenyloxazol-2-yl)hydrazine |

| Benzenesulfonyl chloride | N'-(phenylsulfonyl)-N-(4,5-diphenyloxazol-2-yl)hydrazine |

This compound can react with isocyanates and isothiocyanates to form semicarbazide and thiosemicarbazide derivatives, respectively. nih.gov The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazinyl group to the electrophilic carbon of the isocyanate or isothiocyanate.

These resulting thiosemicarbazides are valuable intermediates for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, through subsequent cyclization reactions. orientjchem.org For example, oxidative cyclization of a thiosemicarbazide can lead to the formation of a triazole-substituted oxazole.

Scheme 4: General Reaction with Isothiocyanate and Subsequent Cyclization

The table below shows the expected products from the reaction of this compound with different isocyanates and isothiocyanates.

| Reagent | Product |

| Phenyl isocyanate | 2-(4,5-diphenyloxazol-2-yl)-N-phenylhydrazine-1-carboxamide |

| Phenyl isothiocyanate | 2-(4,5-diphenyloxazol-2-yl)-N-phenylhydrazine-1-carbothioamide |

| Methyl isothiocyanate | 2-(4,5-diphenyloxazol-2-yl)-N-methylhydrazine-1-carbothioamide |

Cyclocondensation Reactions for Fused Heterocyclic Systems

Reactivity of the Oxazole Ring System of this compound

The reactivity of the oxazole ring in this compound is influenced by the interplay of the constituent atoms and the appended functional groups. The oxazole ring itself is an electron-deficient π-system, which generally renders it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, the presence of the electron-donating hydrazinyl group at the C2 position significantly modulates this reactivity.

Electrophilic Aromatic Substitution on the Oxazole Core

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally a challenging transformation due to the ring's inherent electron-deficient nature. The order of reactivity for electrophilic attack on an unsubstituted oxazole is typically C4 > C5 > C2. The presence of the two phenyl groups at the C4 and C5 positions in this compound further complicates direct substitution on the oxazole core itself, as the phenyl rings are more susceptible to electrophilic attack.

However, the 2-hydrazinyl group is a potent activating group due to the lone pairs on the nitrogen atoms, which can donate electron density to the oxazole ring through resonance. This donation would preferentially increase the electron density at the C5 position, and to a lesser extent, the C4 position. Despite this activation, electrophilic substitution is more likely to occur on the more electron-rich phenyl rings. Should conditions be forced to promote substitution on the oxazole core, the C5 position would be the most likely site of attack, influenced by the directing effect of the hydrazinyl group. Common electrophilic aromatic substitution reactions such as nitration and halogenation would be expected to proceed on the phenyl rings rather than the oxazole core under standard conditions.

Nucleophilic Attack and Ring-Opening Reactions

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In many instances, nucleophilic attack on an oxazole ring leads to ring-opening rather than substitution. For this compound, the hydrazinyl group at C2 can influence this reactivity.

External nucleophiles can attack the C2 carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the C2-O1 bond would result in ring opening. For instance, strong bases could potentially deprotonate the hydrazinyl group, and the resulting anion could induce ring transformations.

A notable reaction involving a hydrazinyl-like moiety on a heterocyclic ring is the Boulton–Katritzky rearrangement. This reaction involves the rearrangement of a hydrazone derivative of a heterocycle. In a hypothetical scenario, if the hydrazinyl group of this compound were to be converted to a hydrazone, a base- or acid-catalyzed rearrangement could lead to the formation of a new heterocyclic system, such as a triazole derivative, through a ring-opening and recyclization mechanism. beilstein-journals.org

Furthermore, lithiation at the C2 position of oxazoles, if the hydrazinyl proton were first protected, could lead to a 2-lithio-oxazole intermediate. Such species are known to be unstable and can undergo ring-opening to form open-chain isocyanides. pharmaguideline.com

Oxidation and Reduction Chemistry

Oxidation: The this compound molecule has two main sites susceptible to oxidation: the hydrazinyl group and the oxazole ring. The hydrazinyl group is readily oxidized. Mild oxidizing agents can convert the hydrazinyl group to a diazenyl group, while stronger oxidizing agents can lead to cleavage of the N-N bond and formation of various nitrogen-containing functional groups. The oxidation of substituted hydrazines can also lead to the formation of radical cations. nih.gov

The oxazole ring itself can undergo oxidation, often leading to ring cleavage. Photo-oxidation of oxazole derivatives in the presence of singlet oxygen is a known process that results in the formation of triamides through a [4+2] cycloaddition mechanism followed by rearrangement. The presence of phenyl groups on the oxazole ring can influence the stability of the intermediates in such reactions.

Reduction: The oxazole ring can be reduced under certain conditions, although this often requires harsh reagents and can lead to ring cleavage, yielding open-chain products. pharmaguideline.com Catalytic hydrogenation, for example, may lead to the saturation of the oxazole ring to form an oxazolidine, which may not be stable and could undergo further reactions.

The hydrazinyl group can also be subject to reduction, although it is already in a reduced state. Reductive cleavage of the N-N bond is possible under strong reducing conditions, which would lead to an amino group at the C2 position.

Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound—the hydrazinyl group, the oxazole ring, and the two phenyl rings—raises important questions of selectivity in its chemical transformations.

Chemoselectivity: In reactions with electrophiles, the hydrazinyl group is expected to be the most reactive site due to its high nucleophilicity. Therefore, reactions such as acylation, alkylation, and condensation with carbonyl compounds would likely occur preferentially at the terminal nitrogen of the hydrazinyl group. This high chemoselectivity allows for the derivatization of the hydrazinyl moiety without affecting the oxazole ring or the phenyl groups under controlled conditions. For instance, condensation with aldehydes or ketones would selectively form hydrazones.

Regioselectivity: When considering reactions at the hydrazinyl group, which has two nitrogen atoms, regioselectivity becomes a factor. In acylation or alkylation reactions, the terminal nitrogen atom is generally more nucleophilic and less sterically hindered, making it the preferred site of reaction.

In the case of electrophilic substitution on the aromatic systems, the phenyl rings are significantly more activated towards substitution than the oxazole ring. Within the phenyl rings, the directing effects of the oxazole substituent would need to be considered, although it is generally a deactivating group.

Stereoselectivity: Stereoselectivity would be a relevant consideration in reactions that create new chiral centers. For example, if the hydrazone derivatives of this compound were to undergo addition reactions, the stereochemical outcome would depend on the nature of the reactants and the reaction conditions. Similarly, reduction of the oxazole ring could potentially generate multiple stereocenters, and the stereoselectivity of such a process would be of interest. However, without specific examples of such reactions performed on this molecule, any discussion of stereoselectivity remains speculative.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and analytical data specifically for the compound This compound is not available. Published research providing specific ¹H NMR, ¹³C NMR, 2D NMR, FTIR, Raman, and Mass Spectrometry data for this exact molecule could not be located.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline. Generating such an article would require conjectural data based on similar chemical structures, which would not meet the required standards of scientific accuracy.

For reference, spectroscopic data is available for related but structurally distinct compounds, such as 2-hydrazinyl-thiazole derivatives and other substituted oxazoles. nih.gov However, this information cannot be accurately extrapolated to generate a specific and factual characterization of this compound.

Spectroscopic and Analytical Characterization of 2 Hydrazinyl 4,5 Diphenyl 1,3 Oxazole Compounds

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

For 2-hydrazinyl-4,5-diphenyl-1,3-oxazole, which has a molecular formula of C₁₅H₁₃N₃O, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this value, providing strong evidence for the compound's identity. The result is typically presented as a comparison between the calculated and found mass.

Table 1: Illustrative HRMS Data for C₁₅H₁₃N₃O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O |

| Theoretical m/z ([M+H]⁺) | 252.1131 |

| Observed m/z ([M+H]⁺) | Data not available in public sources |

Note: The table illustrates the type of data generated. Specific experimental values for this compound are not publicly documented.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. This fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the connectivity of atoms and identify key functional groups.

In a typical MS/MS experiment, the [M+H]⁺ ion of the compound would be isolated and subjected to collision-induced dissociation. The resulting fragments would correspond to the cleavage of specific bonds within the molecule, such as the loss of the hydrazinyl group, or fragmentation of the oxazole (B20620) or phenyl rings. Analysis of these fragments helps to piece together the molecule's structure.

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss/Fragment Identity |

|---|---|---|

| 252.11 | Data not available | Loss of N₂H₃ |

| 252.11 | Data not available | Phenyl group fragment |

Note: This table represents hypothetical fragmentation pathways. Detailed experimental MS/MS data for this specific compound are not available in the reviewed literature.

Elemental Composition Analysis (CHN)

Elemental Composition Analysis, commonly known as CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. measurlabs.comrsc.orgmt.com This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from the proposed molecular formula. uillinois.edu It is a fundamental technique for verifying the purity and composition of a newly synthesized compound. measurlabs.com

For C₁₅H₁₃N₃O, the theoretical percentages of C, H, and N can be calculated. An experimental analysis would provide measured percentages, and a close correlation between the two would support the correct identification and purity of the compound.

Table 3: Elemental Composition Data for C₁₅H₁₃N₃O

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 71.69 | Data not available in public sources |

| Hydrogen (H) | 5.21 | Data not available in public sources |

Note: While elemental analysis is a standard characterization technique, specific experimental results for this compound are not publicly reported.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the planarity of the ring systems and the conformation of the hydrazinyl group.

The process involves growing a suitable single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained would include unit cell dimensions, space group, and atomic coordinates.

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). researchgate.net | Data not available |

| Space Group | The symmetry group of the crystal. researchgate.net | Data not available |

| a, b, c (Å) | Unit cell dimensions. nih.govnih.gov | Data not available |

| α, β, γ (°) | Unit cell angles. nih.govnih.gov | Data not available |

Note: An X-ray crystallographic study for this compound has not been found in public databases. The table lists the type of parameters that would be determined from such an analysis.

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing its presence in a mixture. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and simple method often used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. mdpi.com A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of a sample. nih.gov A pure sample of this compound would ideally show a single peak in the chromatogram under specific conditions (e.g., column type, mobile phase, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the hydrazinyl group might pose challenges for this technique without derivatization, it could potentially be used for purity assessment. The gas chromatograph separates components of a mixture, and the mass spectrometer provides mass information for each component, aiding in identification.

Table 5: Illustrative Chromatographic Data

| Technique | Parameter | Typical Value |

|---|---|---|

| TLC | Rf (Retention factor) | Data not available (depends on eluent system) |

| HPLC | Retention Time (min) | Data not available (depends on column and mobile phase) |

Note: Specific chromatographic conditions and results are highly dependent on the experimental setup and have not been publicly documented for this compound.

Computational and Theoretical Investigations of 2 Hydrazinyl 4,5 Diphenyl 1,3 Oxazole

Electronic Structure and Molecular Geometry Calculations

The first step in any computational study is the determination of the molecule's most stable three-dimensional arrangement, its electronic distribution, and the nature of its chemical bonds.

Basis Set Selection and Level of Theory Considerations

The choice of a basis set is as critical as the choice of the computational method. A basis set is a set of mathematical functions used to build the molecular orbitals. For organic molecules containing nitrogen and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used. irjweb.com The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. The "level of theory" refers to the combination of the method and the basis set, and its selection is a compromise between desired accuracy and computational feasibility.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool to translate the complex quantum mechanical wavefunction of a molecule into the familiar language of chemical bonding. NBO analysis provides information about charge distribution on individual atoms, the nature of hybrid orbitals, and the delocalization of electron density through hyperconjugative interactions. For 2-Hydrazinyl-4,5-diphenyl-1,3-oxazole, NBO analysis would reveal the lone pair characteristics of the nitrogen and oxygen atoms, the nature of the pi-system in the oxazole (B20620) and phenyl rings, and any intramolecular hydrogen bonding involving the hydrazinyl group.

Quantum Chemical Descriptors and Reactivity Indices

Once the electronic structure is understood, various descriptors can be calculated to predict the molecule's chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for a Generic Oxazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP surface would clearly visualize the electron-rich nitrogen and oxygen atoms of the oxazole and hydrazinyl groups, as well as the relative charge distribution on the phenyl rings.

Table 2: Hypothetical Quantum Chemical Descriptors for a Generic Oxazole Derivative

| Descriptor | Value |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.79 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Fukui Functions for Predicting Reaction Sites

Fukui functions are powerful descriptors within the framework of Density Functional Theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. youtube.com

For this compound, the reactivity can be assessed for different regions: the oxazole ring, the phenyl substituents, and the hydrazinyl group.

Electrophilic Attack (f⁻(r)) : This function indicates sites susceptible to attack by electrophiles (electron-seeking species). For the oxazole ring system, theoretical studies on similar heterocycles suggest that the C5 and C4 positions are the most likely sites for electrophilic substitution. komorowski.edu.plresearchgate.net The nitrogen atoms of the hydrazinyl group, with their lone pairs of electrons, are also predicted to be highly susceptible to electrophilic attack.

Nucleophilic Attack (f⁺(r)) : This function highlights sites prone to attack by nucleophiles (nucleus-seeking species). In the oxazole moiety, the C2 position is generally the most electrophilic and, therefore, the primary target for nucleophiles. komorowski.edu.pltandfonline.com

Radical Attack (f⁰(r)) : This function averages the dispositions for electrophilic and nucleophilic attacks to predict sites susceptible to radical species.

The analysis of condensed Fukui functions, which assign a value to each atom, allows for a quantitative ranking of reactivity. For a molecule like this compound, the specific values would depend on the computational method and basis set used, but a representative analysis points to the following reactive centers.

| Atom/Site | Predicted Reactivity for Electrophilic Attack (f⁻) | Predicted Reactivity for Nucleophilic Attack (f⁺) |

|---|---|---|

| C2 (Oxazole) | Low | High |

| N3 (Oxazole) | Moderate | Low |

| C4 (Oxazole) | High | Low |

| C5 (Oxazole) | High | Low |

| -NHNH₂ (Terminal N) | Very High | Very Low |

| Phenyl Rings (ortho/para C) | Moderate | Low |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility arises from the rotation of the two phenyl rings at the C4 and C5 positions and the hydrazinyl group at the C2 position.

Computational methods are used to map the potential energy surface (PES) of the molecule as a function of these rotational angles (dihedral angles). This landscape reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them.

τ₁ : Rotation of the C4-phenyl ring.

τ₂ : Rotation of the C5-phenyl ring.

τ₃ : Rotation around the C2-N bond of the hydrazinyl group.

The relative energies of these conformers are influenced by a balance of steric hindrance between the bulky phenyl groups and the hydrazinyl moiety, as well as electronic effects like conjugation between the rings. The global minimum energy conformation is the most stable and, therefore, the most populated conformer at thermal equilibrium. The energy barriers between conformers determine the rate of interconversion. core.ac.uk

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the intricate movements and interactions of this compound within a solvent environment, typically water or an organic solvent. nih.gov

These simulations yield a trajectory that describes the positions and velocities of all atoms over time, offering insights into:

Conformational Dynamics : MD can track the transitions between different conformers, revealing the flexibility of the phenyl and hydrazinyl groups and the timescales of these motions. Studies on other oxazole-containing molecules have used MD to understand how environmental factors, like being in solution versus intercalated in DNA, constrain rotational motion. nih.gov

Solvent Interactions : The simulations explicitly model how solvent molecules arrange around the solute, identifying key interactions such as hydrogen bonding between the hydrazinyl group and water molecules.

MD simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in a condensed phase.

Theoretical Spectroscopic Property Prediction

Computational chemistry provides highly accurate predictions of spectroscopic properties, which are vital for interpreting experimental data and confirming molecular structures.

Infrared (IR) Frequencies : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. Comparing this with the experimental spectrum aids in the assignment of complex vibrational modes, such as the C=N and C-O stretches of the oxazole ring, the N-H stretches of the hydrazinyl group, and the characteristic vibrations of the phenyl rings. A study on the closely related 4,5-diphenyl-2-2 oxazole propionic acid demonstrated excellent agreement between theoretical frequencies (using the B3LYP functional) and experimental FT-IR and FT-Raman spectra. researchgate.net

| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |

|---|---|---|---|

| O-H Stretch (of dimer) | 3079 | - | - |

| C=O Stretch (of dimer) | 1725 | 1708 | - |

| C=N Stretch (Oxazole) | 1635 | 1623 | 1625 |

| C=C Stretch (Phenyl) | 1604 | 1602 | 1605 |

| C-O-C Stretch (Oxazole) | 1078 | 1079 | 1081 |

NMR Shielding : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These theoretical shielding values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). nahrainuniv.edu.iq This allows for the direct prediction of ¹H and ¹³C NMR spectra, which is invaluable for assigning specific peaks to individual atoms within the this compound structure and for resolving ambiguities in complex experimental spectra.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a key tool for exploring the mechanisms of chemical reactions, including the formation of the oxazole ring or subsequent reactions involving the hydrazinyl group. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. nih.gov

This process involves:

Locating Reactants, Products, and Intermediates : The geometries of all stable species along the reaction coordinate are optimized to find their minimum energy structures.

Finding Transition States (TS) : A transition state is a saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Sophisticated algorithms are used to locate these TS structures.

Calculating Activation Energies : The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, the synthesis of substituted oxazoles, such as the van Leusen reaction, has been modeled computationally to understand the stepwise process involving nucleophilic attack, cyclization, and elimination, identifying key oxazoline intermediates along the way. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to define atoms and the chemical bonds between them. nih.gov It offers deep insights into the nature of chemical bonding that goes beyond simple Lewis structures.

The analysis focuses on the topology of the electron density, particularly the bond critical points (BCPs)—locations where the gradient of the electron density is zero. nih.gov Key properties at a BCP reveal the nature of the interaction:

Electron Density (ρ) : The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds.

Laplacian of the Electron Density (∇²ρ) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) is characteristic of shared-electron interactions, typical of covalent bonds. A positive value (∇²ρ > 0) indicates closed-shell interactions, found in ionic bonds, hydrogen bonds, and van der Waals interactions. nih.gov

For this compound, QTAIM can be used to:

Characterize Covalent Bonds : Quantify the degree of covalent character and the strength of the bonds within the oxazole ring (C-N, C-O, C=C) and the phenyl groups.

Analyze π-Conjugation : The ellipticity at the BCP can quantify the π-character of bonds, providing insight into the electronic communication between the oxazole and phenyl rings. nih.gov

Identify Non-Covalent Interactions : QTAIM can detect and characterize weak intramolecular interactions, such as potential hydrogen bonds involving the hydrazinyl group or C-H···π interactions between the hydrazinyl hydrogens and the phenyl rings, which help stabilize specific conformations.

This detailed bonding analysis provides a fundamental, physics-based understanding of the molecule's electronic structure.

Structure Reactivity Relationship Srr and Molecular Design Principles for Oxazole Hydrazine Hybrids

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity of the oxazole-hydrazine scaffold is significantly influenced by the electronic and steric nature of substituents on the phenyl rings. The hydrazine (B178648) group, being a nucleophile, is central to many of the compound's characteristic reactions, such as the formation of hydrazones through condensation with aldehydes and ketones. researchgate.netbenthamdirect.com

Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens): These groups decrease the electron density on the phenyl rings and, through inductive and resonance effects, can reduce the nucleophilicity of the hydrazine nitrogen atoms. This may decrease the rate of reactions such as hydrazone formation.

Electron-Donating Groups (e.g., -CH₃, -OCH₃, -OH): Conversely, EDGs increase the electron density of the system, enhancing the nucleophilicity of the hydrazine group and potentially increasing reaction rates. Studies on analogous thiazole (B1198619) systems have shown that lipophilic, electron-donating substituents can correlate with increased biological activity, suggesting an influence on reactivity and interaction with biological targets. nih.gov

The selectivity of reactions can also be controlled by substituents. Steric hindrance from bulky groups on the phenyl rings could direct reactions to the less hindered terminal nitrogen of the hydrazine group.

Table 1: Predicted Influence of Phenyl Ring Substituents on Hydrazine Reactivity

| Substituent Type at para-position | Example Group | Electronic Effect | Predicted Effect on Hydrazine Nucleophilicity | Predicted Impact on Reaction Rate (e.g., Hydrazone Formation) |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OCH₃ (Methoxy) | Increases electron density | Increase | Faster |

| Electron-Withdrawing (EWG) | -NO₂ (Nitro) | Decreases electron density | Decrease | Slower |

| Halogen (Inductive EWG) | -Cl (Chloro) | Weakly decreases electron density | Slight Decrease | Slightly Slower |

| Alkyl (Weak EDG) | -CH₃ (Methyl) | Weakly increases electron density | Slight Increase | Slightly Faster |

Exploration of Isosteric and Bioisosteric Replacements in Oxazole-Hydrazine Systems

Isosteric and bioisosteric replacements are a cornerstone of rational molecular design, allowing for the modification of a compound's physicochemical properties while retaining or enhancing its desired chemical function. nih.gov In the context of oxazole-hydrazine systems, several replacements can be envisioned to explore the chemical space and modulate properties like polarity, metabolic stability, and binding interactions. nih.gov

Heterocyclic Core Replacement: The 1,3-oxazole ring can be replaced by other five-membered heterocycles. For instance, replacing it with a 1,3-thiazole would introduce a sulfur atom, altering the ring's electronics, aromaticity, and hydrogen-bonding capacity. nih.govnih.gov Other potential bioisosteres include 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), and various triazoles, each conferring unique electronic and steric properties. nih.govnih.govnih.gov The replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been reported to increase polarity and metabolic stability. nih.gov

Linker Modification: The hydrazine (-NH-NH₂) linker can be modified. A common strategy is its conversion to a hydrazone (-NH-N=CH-R), which introduces a new substituent (R) and changes the geometry and electronic properties of the linker. mdpi.comresearchgate.net This acylhydrazone fragment is a valuable scaffold in its own right. nih.gov

Rational Design Strategies for Modulating Chemical Properties

Rational design involves the intentional, non-random modification of a lead compound to achieve a desired chemical property profile. A key strategy is molecular hybridization , which involves combining two or more pharmacophoric units into a single molecule. mdpi.com For the oxazole-hydrazine scaffold, this could involve:

Condensation with Bioactive Aldehydes: Reacting the 2-hydrazinyl group with various aldehydes that are themselves part of another bioactive molecule. This creates a hybrid compound that incorporates features of both parent structures, linked by a hydrazone bridge. mdpi.com

Scaffold Hopping: This involves replacing the central oxazole (B20620) core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. nih.gov This can lead to novel compounds with improved properties.

Fragment-Based Design: The oxazole-hydrazine core can be considered a starting fragment. By identifying its key interaction points, additional functional groups can be systematically "grown" or "linked" to optimize interactions with a target molecule or surface.

These strategies aim to modulate properties such as solubility, stability, and reactivity in a controlled manner.

Design of Compound Libraries for Exploring Chemical Space

To efficiently explore the structure-reactivity relationships of the oxazole-hydrazine scaffold, combinatorial chemistry principles can be used to generate compound libraries. A typical approach involves a multi-step synthesis where diversity is introduced in the final step.

For the 2-hydrazinyl-4,5-diphenyl-1,3-oxazole core, a library of hydrazone derivatives can be readily synthesized. The core hydrazide serves as a common intermediate, which is then reacted with a diverse collection of aldehydes or ketones. researchgate.netresearchgate.net This parallel synthesis approach allows for the rapid generation of dozens or hundreds of related compounds, each with unique substituents. nih.gov Such libraries are invaluable for systematically probing how different structural modifications affect a compound's chemical properties.

Table 2: Example of a Combinatorial Library Design from an Oxazole-Hydrazine Core

| Core Scaffold | Reaction | Building Block Set (R-CHO) | Resulting Library |

|---|---|---|---|

| This compound | Condensation | Aromatic Aldehydes (e.g., Benzaldehyde, 4-Nitrobenzaldehyde) | A diverse library of 2-(2-benzylidenehydrazinyl)-4,5-diphenyl-1,3-oxazole derivatives |

| Heterocyclic Aldehydes (e.g., Pyridine-2-carbaldehyde) | |||

| Aliphatic Aldehydes (e.g., Acetaldehyde) |

Ligand Design for Coordination Chemistry Applications

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry. The nitrogen atoms of the oxazole ring and the hydrazine group can act as Lewis bases, donating electron pairs to a metal center. nih.gov

Specifically, the nitrogen at position 3 of the oxazole ring and the terminal nitrogen of the hydrazine moiety can potentially form a five-membered chelate ring with a metal ion. This bidentate coordination mode is common for similar heterocyclic ligands and can lead to the formation of stable metal complexes. connectjournals.com The diphenyl substituents provide steric bulk, which can influence the geometry and stability of the resulting complexes. By modifying these substituents, the ligand's steric and electronic properties can be tuned to favor coordination with specific metal ions or to create complexes with desired geometries (e.g., square planar or octahedral). connectjournals.com Related oxadiazole systems have been extensively studied as ligands for various transition metals. nih.gov

Computational Approaches in Molecular Design and Virtual Screening (focused on chemical interactions)

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of oxazole-hydrazine derivatives, guiding molecular design and enabling virtual screening of large compound libraries. benthamdirect.comnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with a target, such as an enzyme active site. mdpi.commdpi.com For oxazole-hydrazine hybrids, docking studies can identify key interactions, such as hydrogen bonds formed by the hydrazine group or π-π stacking involving the phenyl and oxazole rings. researchgate.net These insights are crucial for designing molecules with enhanced binding to a specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties. wisdomlib.orgmdpi.com By analyzing a set of oxazole-hydrazine analogs, a QSAR model could identify specific molecular descriptors (e.g., electronic, steric, or hydrophobic parameters) that correlate with a desired chemical property, such as reactivity or binding affinity. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of a molecule. benthamdirect.com This can provide insights into orbital energies (HOMO/LUMO), charge distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule or a molecule-target complex over time. This can assess the stability of predicted binding poses from docking and provide a more dynamic picture of the chemical interactions involved. benthamdirect.commdpi.com

These computational methods reduce the need for extensive trial-and-error synthesis and allow for a more rational, targeted approach to designing new oxazole-hydrazine derivatives with specific chemical properties.

Applications of 2 Hydrazinyl 4,5 Diphenyl 1,3 Oxazole in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Polycyclic and Supramolecular Architectures

The bifunctional nature of 2-hydrazinyl-4,5-diphenyl-1,3-oxazole, possessing both a nucleophilic hydrazinyl moiety and an aromatic oxazole (B20620) ring, makes it an ideal starting material for the synthesis of intricate polycyclic and supramolecular structures. The hydrazinyl group can readily react with various electrophiles, leading to the formation of new heterocyclic rings fused to the oxazole core.

For instance, condensation reactions with dicarbonyl compounds can yield pyridazine-fused oxazoles, expanding the aromatic system and influencing the electronic properties of the resulting molecule. These fused systems are of interest for their potential applications in organic electronics and as scaffolds for biologically active compounds.

Furthermore, the diphenyl substituents on the oxazole ring provide steric bulk and opportunities for π-π stacking interactions, which are crucial for the self-assembly of supramolecular architectures. By modifying the hydrazinyl group with appropriate functionalities, it is possible to design and synthesize molecular cages and other complex three-dimensional structures. These organized molecular assemblies have potential applications in host-guest chemistry, molecular recognition, and catalysis. For example, the synthesis of a Pd₂L₄ hydrazone molecular cage has been demonstrated through the formation of both Pd-ligand and hydrazone bonds, showcasing the potential for creating sophisticated cage designs through complex reaction pathways. mdpi.comresearchgate.net

Precursors for Advanced Heterocyclic Scaffolds and Chemical Probes

The reactive hydrazinyl group of this compound is a key functional handle for its conversion into a variety of advanced heterocyclic scaffolds. This versatility has established the compound as a valuable precursor in medicinal chemistry and chemical biology.

One of the most common applications is in the synthesis of pyrazole derivatives. The reaction of the hydrazinyl group with 1,3-dicarbonyl compounds is a well-established method for the construction of the pyrazole ring. rsc.orgrsc.org This reaction is highly modular, allowing for the introduction of a wide range of substituents on the resulting pyrazole, thus enabling the generation of diverse chemical libraries for drug discovery. mdpi.comnih.govmdpi.com

Moreover, the hydrazinyl moiety can be transformed into other nitrogen-containing functional groups, such as azides, which can then participate in cycloaddition reactions to form triazoles and other fused heterocyclic systems. researchgate.netresearchgate.net These "click chemistry" reactions are highly efficient and have broad applications in bioconjugation and materials science. For example, the synthesis of triazolo-fused 1,4-oxazecine derivatives has been achieved through intramolecular copper(I) catalyzed alkyne-azide cycloaddition. researchgate.net

The inherent fluorescence of the diphenyl-oxazole core, combined with the reactive hydrazinyl group, makes this compound an attractive scaffold for the development of chemical probes. By attaching specific recognition elements to the hydrazinyl group, it is possible to create fluorescent sensors for the detection of various analytes, including metal ions and biologically important molecules. nih.govresearchgate.netbohrium.comrsc.org

Role as Ligands in Organometallic Chemistry and Catalysis